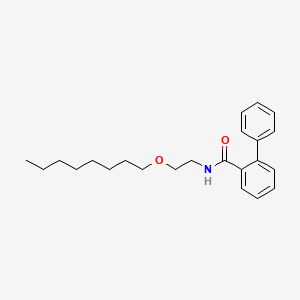
Biphenyl-2-carboxamide, N-(2-octyloxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(OCTYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with an octyloxyethyl substituent and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(OCTYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves the following steps:
Formation of the Octyloxyethyl Intermediate: The initial step involves the reaction of octanol with ethylene oxide to form 2-(octyloxy)ethanol.
Biphenyl Derivative Preparation: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate aryl halides and boronic acids.
Amidation Reaction: The final step involves the reaction of the biphenyl derivative with the octyloxyethyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(OCTYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl core, especially in the presence of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
N-[2-(OCTYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(OCTYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- N-[2-(HEXYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE
- N-[2-(DECYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE
- N-[2-(DODECYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE
Comparison: Compared to its similar compounds, N-[2-(OCTYLOXY)ETHYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE exhibits unique properties due to the length and flexibility of the octyloxy chain. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C23H31NO2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(2-octoxyethyl)-2-phenylbenzamide |
InChI |
InChI=1S/C23H31NO2/c1-2-3-4-5-6-12-18-26-19-17-24-23(25)22-16-11-10-15-21(22)20-13-8-7-9-14-20/h7-11,13-16H,2-6,12,17-19H2,1H3,(H,24,25) |
InChI Key |
PTNBVJXREUCHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















